![molecular formula C18H11Cl2N3O B2417665 4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile CAS No. 477873-08-8](/img/structure/B2417665.png)
4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile
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Description
4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile (CPCPM) is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. It has a unique structure that makes it suitable for use in a variety of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Anticancer Potential
4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile derivatives have been synthesized using environmentally friendly methods. These compounds demonstrate significant in vitro anticancer activities against various human tumor cell lines. Specifically, derivatives with a 3-hydroxy-4-methoxyphenyl substituent exhibited high GI50 values, indicating their potential as anticancer agents. Additionally, docking studies of these compounds have shown good binding in the active site of the thymidylate synthase enzyme, further supporting their anticancer properties (Tiwari et al., 2016).
Role in Chemical Reactivity and Synthesis of Novel Compounds
This chemical plays a role in the synthesis of various nitrogen heterocyclic compounds. Its chemical behavior has been explored with primary and heterocyclic amines, leading to the formation of Schiff bases. It acts as a building block for constructing pyrazoles, pyrimidines, pyridopyrimidine, and diazepine. These synthesized compounds were evaluated for biological activity, showcasing the versatility of this compound in chemical synthesis (Farouk et al., 2021).
Antibacterial Properties
Derivatives of this compound have demonstrated antibacterial properties. The antibacterial activity of these compounds is believed to be related to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituents attached to phenyl rings. This indicates its potential application in developing new antibacterial agents (Cieplik et al., 2008).
Anti-inflammatory Activity
The compound has been used in the synthesis of pyrimidine derivatives that exhibit anti-inflammatory activity. These compounds were synthesized via a series of reactions involving chlorination and condensation. Their anti-inflammatory activity was evaluated, indicating the potential use of this compound in developing anti-inflammatory drugs (Patil et al., 2015).
properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c1-24-14-7-5-11(6-8-14)16-15(10-21)17(20)23-18(22-16)12-3-2-4-13(19)9-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGYEFDHCOLJJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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